![molecular formula C10H16O B1211938 cis-Dihydrocarvone CAS No. 3792-53-8](/img/structure/B1211938.png)
cis-Dihydrocarvone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-isodihydrocarvone is the (1R,4S)-stereoisomer of dihydrocarvone. It is an enantiomer of a (+)-isodihydrocarvone.
Scientific Research Applications
1. Catalysis and Synthesis
cis-Dihydrocarvone has been studied for its role in catalysis, particularly in selective hydrogenation processes. For instance, Demidova et al. (2015) demonstrated that gold catalysts supported on titania are highly effective for the selective hydrogenation of carvone to dihydrocarvone, including the cis-isomer. This method is notable for its high activity and stereoselectivity, making it relevant in industrial applications where dihydrocarvone is a valuable product (Demidova et al., 2015).
2. Biotransformation
The biotransformation of limonene to trans-dihydrocarvone using Klebsiella sp. O852 has been studied, identifying genes responsible for this process. These findings could contribute to the industrial production of trans-dihydrocarvone in microbial chassis cells, highlighting the biotechnological potential of cis-Dihydrocarvone (Zhang et al., 2021).
3. Environmental Studies
Research on the environmental degradation and pathways of carvone, which includes dihydrocarvone, has been conducted. Huang et al. (2022) explored how carvone and its degradation products, such as dihydrocarvone, behave in different soil and light conditions, providing essential data for understanding the environmental fate of these compounds (Huang et al., 2022).
4. Pharmaceutical and Industrial Applications
The synthesis of deuterated (−)-limonene, which involves dihydrocarvone, highlights its relevance in pharmaceutical and industrial contexts. The process, as described by Buĭnova et al. (2004), shows the potential of dihydrocarvone in the creation of specialized compounds for various applications (Buĭnova et al., 2004).
5. Polymer Science
Lowe et al. (2009) investigated the use of oxidized dihydrocarvone as a renewable multifunctional monomer for the synthesis of shape-memory polyesters. This highlights its potential application in the field of biomaterials and polymer science (Lowe et al., 2009).
properties
CAS RN |
3792-53-8 |
---|---|
Product Name |
cis-Dihydrocarvone |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 |
InChI Key |
AZOCECCLWFDTAP-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CC1=O)C(=C)C |
SMILES |
CC1CCC(CC1=O)C(=C)C |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)C |
Other CAS RN |
53796-79-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.